molecular formula C15H19N3O2 B2695737 3-methoxy-1-methyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide CAS No. 1014087-75-2

3-methoxy-1-methyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2695737
CAS No.: 1014087-75-2
M. Wt: 273.336
InChI Key: YMBCSECJGOYMRM-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a methoxy group at the 3-position, a methyl group at the 1-position, and a 3-phenylpropyl chain attached to the carboxamide nitrogen. The methoxy group in this compound likely enhances its electron-donating properties, influencing solubility and binding interactions, while the phenylpropyl chain contributes to lipophilicity and steric effects .

Properties

IUPAC Name

3-methoxy-1-methyl-N-(3-phenylpropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-18-11-13(15(17-18)20-2)14(19)16-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBCSECJGOYMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O2_{2}
  • CAS Number : Not widely reported, but related compounds can be referenced for context.

Research indicates that compounds in the pyrazole class often exhibit biological activities through several mechanisms:

  • Antifungal Activity : Pyrazole derivatives have shown efficacy against various fungal pathogens. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of fungi such as Gibberella zeae and Fusarium oxysporum by disrupting cellular processes and inhibiting enzyme activity .
  • Antioxidant Properties : Some studies suggest that pyrazole compounds can act as radical scavengers, thereby reducing oxidative stress in cells. This property is particularly valuable in preventing cellular damage associated with various diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Tested Concentration Inhibition (%) Reference
Antifungal (G. zeae)100 µg/mL>50%
Antioxidant25 µM32% - 87.3%
Cytotoxicity (MTT Assay)VariesSignificant activity against cancer cell lines (HCT-116, PC-3)

Case Studies

  • Antifungal Efficacy :
    A study synthesized various N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides. Among these, specific derivatives exhibited over 50% inhibition against Gibberella zeae, outperforming standard antifungal agents like carboxin and boscalid .
  • Antioxidant Activity :
    In vitro assays demonstrated that certain pyrazole derivatives possess significant antioxidant properties, with radical scavenging activities comparable to established antioxidants like ascorbic acid. The results indicated a concentration-dependent effect on radical scavenging .
  • Cytotoxicity Studies :
    The cytotoxic effects of pyrazole derivatives were evaluated using the MTT assay on human cancer cell lines. Compounds showed notable antiproliferative activity, suggesting potential applications in cancer therapy .

Comparison with Similar Compounds

Key Structural Variations

The following table highlights structural differences between the target compound and analogs from the evidence:

Compound Name/ID Substituents (Pyrazole Ring) N-Alkyl Chain Key Functional Groups
Target Compound 3-methoxy, 1-methyl 3-phenylpropyl Carboxamide, methoxy
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 5-chloro, 3-methyl Phenyl (at 1-position) Carboxamide, chloro, cyano
4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide 4-amino, 1-ethyl 3-(3-methylpyrazolyl)propyl Carboxamide, amino
1-ethyl-N-(2-methylpropyl)-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide 4-sulfonamide 2-methylpropyl Sulfonamide, carboxamide

Key Observations :

  • Electron Effects: The methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., chloro, cyano) in analogs like 3a–3e . This difference may influence electronic interactions with biological targets.
  • Synthetic Routes : The target compound likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), similar to analogs in , yielding ~60–70% purity after recrystallization .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

Property Target Compound (Predicted) 3a Compound from
Molecular Weight ~330 g/mol 403.1 g/mol ~350 g/mol
Melting Point ~130–150°C (estimated) 133–135°C Not reported
Solubility Moderate (methoxy enhances polarity) Low (chloro/cyano reduce polarity) Moderate (amino group enhances polarity)
LogP ~3.5 (phenylpropyl increases) ~4.0 (chloro/cyano increase) ~2.8 (pyrazolyl chain reduces)

Notes:

  • The methoxy group in the target compound may improve aqueous solubility compared to chloro-substituted analogs (e.g., 3a) but reduce it relative to amino-substituted derivatives (e.g., ).

Pharmacological Implications

  • Receptor Binding: Pyrazole carboxamides often target enzymes or receptors (e.g., cannabinoid receptors ). The target compound’s methoxy group could mimic endogenous ligands (e.g., anandamide’s arachidonyl chain) but with altered affinity due to steric bulk .
  • Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas chloro-substituted analogs (e.g., 3a) exhibit greater metabolic resistance. This may result in shorter half-lives for the target compound .
  • Bioactivity : Analogs like 3a–3e show moderate yields (62–71%) and crystallinity, suggesting the target compound may share similar stability but require tailored purification methods .

Structure-Activity Relationship (SAR) Insights

  • Position 3 : Methoxy vs. chloro substitution alters electron density, affecting hydrogen bonding and receptor interactions.
  • N-Alkyl Chain : The 3-phenylpropyl chain may enhance selectivity for hydrophobic binding pockets compared to shorter chains in or .
  • Aromaticity: The phenyl group in the target compound could engage in π-π stacking, unlike cyano or sulfonamide groups in analogs .

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